tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, ethoxy, and difluoromethyl groups
Mechanism of Action
Target of Action
The compound “tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate” is a piperazine derivative . Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes .
Mode of Action
The exact mode of action would depend on the specific target. For instance, if the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the ethoxy-2-oxoethyl group might influence the compound’s interaction with its target .
Biochemical Pathways
The affected pathways would depend on the specific target and the role of that target in cellular signaling. Piperazine derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. The presence of the tert-butyl and difluoropiperidine groups could impact the compound’s solubility, stability, and permeability, thereby affecting its bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific target and the compound’s mode of action. For instance, if the compound acts as an antagonist at a receptor, it could inhibit the signaling pathway associated with that receptor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under basic conditions.
Esterification: The ethoxy group is introduced through an esterification reaction using ethyl alcohol and an appropriate acid catalyst.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or advanced materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 3-(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate is unique due to the presence of the difluoromethyl group. This group can significantly alter the compound’s chemical and biological properties, making it a valuable tool in research and development.
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-5-20-11(18)8-10-9-17(7-6-14(10,15)16)12(19)21-13(2,3)4/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPHBTMMKKWYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCC1(F)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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